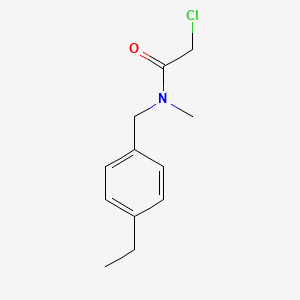

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the nitrogen atom, along with an ethylbenzyl and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide typically involves the reaction of 4-ethylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new amide derivatives.

Oxidation Reactions: The ethylbenzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New amide derivatives with different functional groups.

Oxidation Reactions: Carboxylic acids or aldehydes derived from the ethylbenzyl group.

Reduction Reactions: Amines formed from the reduction of the amide group.

Aplicaciones Científicas De Investigación

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The ethylbenzyl and methyl groups contribute to the compound’s hydrophobic interactions with lipid membranes, enhancing its ability to penetrate cells. The overall effect is the disruption of cellular processes, which can lead to antimicrobial or anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N-(4-methylbenzyl)-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.

2-chloro-N-(4-ethylphenyl)-N-methylacetamide: Similar structure but with a phenyl group instead of a benzyl group.

2-chloro-N-(4-ethylbenzyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group on the amide nitrogen.

Uniqueness

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is unique due to the presence of both the ethylbenzyl and methyl groups, which contribute to its specific chemical and biological properties. The combination of these groups enhances its reactivity and potential applications in various fields. The chloro group also provides a site for further chemical modifications, making it a versatile compound for research and industrial purposes.

Actividad Biológica

2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-ethylbenzylamine and N-methylacetamide. The reaction is monitored through thin layer chromatography (TLC) to ensure completion. Characterization is performed using techniques such as Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Katke et al. (2011) assessed the antibacterial and antifungal activities of various chloroacetamide derivatives, including this compound. The compound was tested against several bacterial strains, including:

- Escherichia coli (ATCC 25922)

- Pseudomonas aeruginosa (ATCC 27853)

- Staphylococcus aureus (ATCC 25923)

- Candida species for antifungal activity

The results demonstrated varying degrees of inhibition, which are summarized in Table 1.

| Compound Code | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| 3d | 27 | 29 | 30 |

| 3e | 30 | 30 | 36 |

The study concluded that compounds with a higher degree of substitution on the aromatic ring generally exhibited enhanced antibacterial activity .

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes or inhibition of essential cellular processes. The presence of the chloro group is thought to enhance lipophilicity, allowing better penetration into bacterial cells.

Case Studies

In addition to laboratory studies, case reports have highlighted the clinical relevance of antimicrobial agents derived from chloroacetamides. For instance, a case study involving a patient with a multidrug-resistant infection demonstrated successful treatment outcomes when using derivatives similar to this compound .

Q & A

Q. Basic Synthesis

Q: What are the standard synthetic routes for 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide, and what reaction conditions are typically employed? A: The compound is synthesized via multi-step processes. A common route involves reacting 4-ethylbenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Key steps include:

- Alkylation : Reacting 4-ethylbenzyl halide with methylamine under reflux in a polar aprotic solvent (e.g., THF).

- Amidation : Introducing the chloroacetamide group via nucleophilic acyl substitution.

Purification is achieved through column chromatography or recrystallization (e.g., ethanol) .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Triethylamine, THF, 0–5°C | Base for deprotonation |

| 2 | Chloroacetyl chloride, dropwise | Amide bond formation |

| 3 | Column chromatography (SiO₂) | Purification |

Q. Advanced Synthesis

Q: How can computational methods like quantum chemical calculations be integrated into the design and optimization of multi-step synthesis pathways? A: Quantum mechanical methods (e.g., DFT) model reaction pathways to identify transition states and intermediates. For example:

- Reaction Path Screening : ICReDD’s approach combines computational screening (e.g., Gibbs free energy calculations) with experimental validation to prioritize viable pathways .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields.

Methodology: Use Gaussian09 or ORCA for energy profiling, followed by microfluidic reactors for rapid condition testing .

Q. Basic Structural Characterization

Q: What spectroscopic techniques are used to confirm the molecular structure of this compound? A: Key techniques include:

- NMR : ¹H NMR (δ 1.2 ppm, triplet for CH₂CH₃; δ 2.9 ppm, singlet for N–CH₃).

- IR : Stretching vibrations at 1650 cm⁻¹ (C=O amide) and 750 cm⁻¹ (C–Cl).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ .

Q. Advanced Structural Characterization

Q: How is single-crystal X-ray diffraction applied to resolve conformational ambiguities in the compound? A: X-ray crystallography provides bond-length/angle data and intermolecular interactions. For example:

- Torsion Angles : Evidence from related acetamides shows nitro groups deviating by 16.7° from the benzene plane .

- Hydrogen Bonding : Centrosymmetric head-to-tail interactions (e.g., C–H⋯O) stabilize crystal packing .

Methodology: Grow crystals via slow evaporation (ethanol), collect data on a diffractometer (Cu-Kα radiation), and refine with SHELXL .

Q. Basic Biological Activity

Q: What in vitro assays are used to evaluate the antimicrobial or anticancer potential of this compound? A: Standard assays include:

- Antimicrobial : Disk diffusion (MIC determination against E. coli or S. aureus).

- Cytotoxicity : MTT assay (IC₅₀ calculation in cancer cell lines like MCF-7).

Key controls: Use DMSO as a vehicle control and cisplatin as a reference drug .

Q. Advanced Biological Activity

Q: How can researchers resolve contradictions in bioactivity data across different assays? A: Follow these steps:

Purity Verification : HPLC (≥95% purity) to rule out impurities.

Assay Reproducibility : Test under standardized conditions (pH, serum-free media).

Orthogonal Assays : Confirm binding via SPR or ITC if initial results conflict .

Example: Discrepancies in cytotoxicity may arise from differential cell permeability, addressed via intracellular concentration measurements (LC-MS) .

Q. Physicochemical Properties

Q: What are the solubility and storage guidelines for this compound? A:

- Solubility : DMSO (11 mg/mL), DMF (5 mg/mL), PBS (0.25 mg/mL).

- Storage : –20°C in airtight containers with desiccant to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in a fume hood .

| Solvent | Solubility (mg/mL) | Storage |

|---|---|---|

| DMSO | 11 | –20°C |

| PBS (pH 7.2) | 0.25 | –20°C |

Q. Interaction Studies

Q: How can molecular docking and dynamics simulations elucidate target interactions? A:

Docking : Use AutoDock Vina to model binding to enzymes (e.g., histone deacetylases).

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.

Validation : Compare computational ΔG values with experimental ITC data.

Example: A related chloroacetamide showed strong binding to HDAC8 (PDB: 1T69) with a ΔG of –9.2 kcal/mol .

Propiedades

IUPAC Name |

2-chloro-N-[(4-ethylphenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUFACRNTWAIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.